N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
“N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” is a compound that contains an oxalamide group, which is a functional group consisting of an amide group attached to the carbonyl carbon of another amide . The compound also contains a cycloheptyl group, which is a seven-membered cycloalkane ring, and a 3-hydroxypropyl group, which is a three-carbon alkyl chain with a hydroxyl group on the third carbon .
Molecular Structure Analysis
The molecular structure of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” would consist of a seven-membered cycloheptyl ring attached to an oxalamide group, which in turn is attached to a three-carbon alkyl chain with a hydroxyl group . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide”, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure . These properties could be predicted using computational chemistry methods, or determined experimentally.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Hydrosilylation Catalyst : Researchers have explored its potential as a hydrosilylation catalyst. Hydrosilylation is a reaction where vinyl groups react with silanes (Si–H) to form organosilicon compounds. The compound’s structure may allow it to participate in such reactions .
Materials Science and Polymer Chemistry
- Functional Polymers : Incorporating N’-cycloheptyl-N-(3-hydroxypropyl)oxamide into polymer chains could lead to functional materials. Researchers might explore its use in polymer synthesis, especially in the context of functional methacrylates .
Analytical Chemistry
- Reference Standard : Although analytical data is limited, N’-cycloheptyl-N-(3-hydroxypropyl)oxamide is available as an analytical reference standard. Researchers can use it for method development, calibration, and quality control .
Cannabinoid Research (Comparison)
- Similarity to Synthetic Cannabinoids : While not directly related, it’s interesting to note that N’-cycloheptyl-N-(3-hydroxypropyl)oxamide shares some structural features with synthetic cannabinoids like CP 55,940. Researchers studying synthetic cannabinoids might compare their properties .
Mechanism of Action
The mechanism of action of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more information, it’s not possible to predict its mechanism of action.
Safety and Hazards
properties
IUPAC Name |
N'-cycloheptyl-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-9-5-8-13-11(16)12(17)14-10-6-3-1-2-4-7-10/h10,15H,1-9H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSWMNOQLHWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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